molecular formula C10H11BrFN B15090266 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine

1-[(2-Bromo-3-fluorophenyl)methyl]azetidine

Cat. No.: B15090266
M. Wt: 244.10 g/mol
InChI Key: JMQUWXKDSCKWLC-UHFFFAOYSA-N
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Description

1-[(2-Bromo-3-fluorophenyl)methyl]azetidine is a chemical compound characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with azetidine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Formation of azides, thiols, and ethers.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines and alcohols.

Scientific Research Applications

1-[(2-Bromo-3-fluorophenyl)methyl]azetidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring may also contribute to the compound’s overall stability and reactivity, facilitating its biological activity.

Comparison with Similar Compounds

  • 2-Bromo-1-(3-fluorophenyl)-2-methyl-1-propanone
  • Methyl 2-bromo-3-(2-fluorophenyl)propanoate
  • 2-Bromo-2-methyl-1-[3-(trifluoromethyl)phenyl]-1-propanone

Comparison: 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine is unique due to the presence of the azetidine ring, which distinguishes it from other similar compounds. This structural feature may impart different chemical and biological properties, making it a valuable compound for specific applications. The combination of bromine and fluorine atoms also enhances its reactivity and potential for further functionalization.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-[(2-bromo-3-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11BrFN/c11-10-8(3-1-4-9(10)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2

InChI Key

JMQUWXKDSCKWLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C(=CC=C2)F)Br

Origin of Product

United States

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